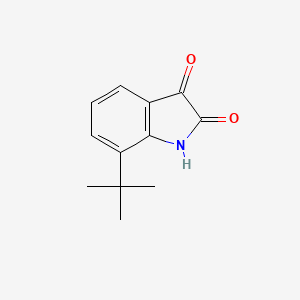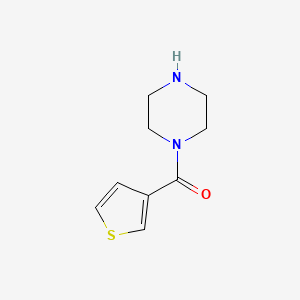
哌嗪-1-基(噻吩-3-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazin-1-yl(thiophen-3-yl)methanone, also known as 3-thiophene-2-ylpiperazine-1-one, is a synthetic compound with a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It is a member of the piperazine family, which is a group of cyclic amines with a variety of biological activities. Piperazin-1-yl(thiophen-3-yl)methanone has been studied extensively for its potential as a therapeutic agent and has been found to possess a number of biological activities, including anti-inflammatory, anti-bacterial, anti-cancer, and anti-viral activities.
科学研究应用
拮抗剂发现
哌嗪-1-基(噻吩-3-基)甲酮及其衍生物被发现是特定受体的有效拮抗剂。例如,一种特定的衍生物从针对G蛋白偶联受体NPBWR1(GPR7)的对抗作用的高通量筛选命中,在功能和结合分析中显示出亚纳摩尔浓度的效力(Romero 等,2012)。
抗癌和抗结核活性
哌嗪-1-基(噻吩-3-基)甲酮的衍生物在抗癌和抗结核研究中显示出有希望的结果。一系列衍生物对特定的癌细胞系显示出显着的体外抗癌活性,并对结核分枝杆菌H37Rv菌株显示出相当的抗结核活性(Mallikarjuna 等,2014)。另一项研究重点介绍了含噻吩的1,3-二芳基吡唑衍生物的合成,该衍生物对多种癌细胞的生长显示出抑制作用,表明其作为抗癌剂的潜力(Inceler 等,2013)。
A1腺苷受体的变构增强剂
哌嗪-1-基(噻吩-3-基)甲酮的某些衍生物已被合成并评估为A1腺苷受体的变构增强剂。发现连接到哌嗪的苯环上的取代基的性质显着影响变构增强剂活性,突出了该化合物在调节受体反应中的潜力(Romagnoli 等,2008)。
酶抑制和分子对接研究
已经设计和评估了几种衍生物的针对乙酰胆碱酯酶、丁酰胆碱酯酶和谷胱甘肽S-转移酶等酶的体外酶抑制活性。这些研究包括分子对接分析,以揭示酶活性位点的显着相互作用并评估化合物的结合亲和力,从而深入了解其潜在的治疗应用(Cetin 等,2021)。
作用机制
Target of Action
Piperazin-1-yl(thiophen-3-yl)methanone is a derivative of the indole nucleus, which has been found in many important synthetic drug molecules . It primarily targets the Monoacylglycerol lipase (MAGL) , an enzyme that plays a key role in the endocannabinoid system . MAGL is involved in the degradation of endocannabinoids, which are signaling molecules that regulate various physiological processes. The enzyme is also overexpressed in many aggressive tumor types .
Mode of Action
The compound acts as a reversible inhibitor of MAGL . It binds to the active site of the enzyme, preventing it from hydrolyzing the endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which can then activate their respective cannabinoid receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endocannabinoid signaling pathway . By inhibiting MAGL, the compound prevents the degradation of endocannabinoids, leading to their accumulation. This results in the enhanced activation of cannabinoid receptors, which can have various downstream effects depending on the specific receptor and cell type involved .
Pharmacokinetics
As a derivative of the indole nucleus, it may share some of the pharmacokinetic characteristics of other indole derivatives . These could include absorption, distribution, metabolism, and excretion (ADME) properties that affect the compound’s bioavailability.
Result of Action
The inhibition of MAGL by Piperazin-1-yl(thiophen-3-yl)methanone can lead to various molecular and cellular effects. For instance, the increased levels of endocannabinoids can activate cannabinoid receptors, leading to changes in cell signaling . In the context of cancer, where MAGL is often overexpressed, this could potentially slow down tumor growth .
Action Environment
The action, efficacy, and stability of Piperazin-1-yl(thiophen-3-yl)methanone can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells . .
生化分析
Biochemical Properties
Piperazin-1-yl(thiophen-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved .
Cellular Effects
Piperazin-1-yl(thiophen-3-yl)methanone has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, Piperazin-1-yl(thiophen-3-yl)methanone can alter gene expression patterns, leading to changes in the production of proteins that are essential for cellular functions .
Molecular Mechanism
The molecular mechanism of action of Piperazin-1-yl(thiophen-3-yl)methanone involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that result in the activation or inhibition of certain enzymes. This can lead to alterations in cellular processes such as metabolism, cell division, and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Piperazin-1-yl(thiophen-3-yl)methanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Piperazin-1-yl(thiophen-3-yl)methanone remains stable under certain conditions, but can degrade over time when exposed to light or heat. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular functions, including changes in cell viability and proliferation rates .
Dosage Effects in Animal Models
The effects of Piperazin-1-yl(thiophen-3-yl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies in animal models have shown that low doses of Piperazin-1-yl(thiophen-3-yl)methanone can enhance cognitive function, whereas high doses can cause neurotoxicity and liver damage. These findings highlight the importance of determining the appropriate dosage for therapeutic applications .
Metabolic Pathways
Piperazin-1-yl(thiophen-3-yl)methanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various metabolic transformations, including hydroxylation and dealkylation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of Piperazin-1-yl(thiophen-3-yl)methanone .
Transport and Distribution
The transport and distribution of Piperazin-1-yl(thiophen-3-yl)methanone within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy .
Subcellular Localization
Piperazin-1-yl(thiophen-3-yl)methanone exhibits specific subcellular localization patterns that can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it may affect mitochondrial function and energy production. Understanding the subcellular localization of Piperazin-1-yl(thiophen-3-yl)methanone is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
piperazin-1-yl(thiophen-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11/h1,6-7,10H,2-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTAZYHBTVLKFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484844 |
Source


|
| Record name | 1-(thiophen-3-ylcarbonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59939-74-1 |
Source


|
| Record name | 1-(thiophen-3-ylcarbonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80484844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 3-[(6-aminopyridazin-3-yl)methyl]benzoate](/img/structure/B1279894.png)

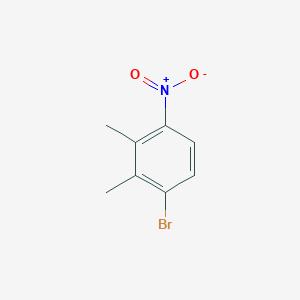


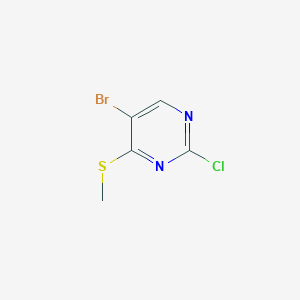

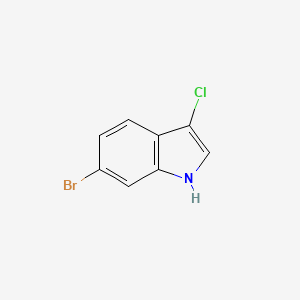

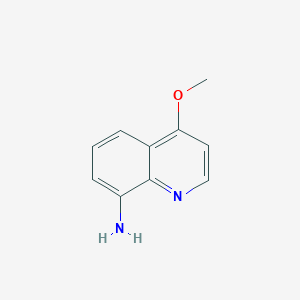
![2-(2-amino-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1279917.png)
